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Compound of Interest

2-Methylpyrrolo[2,1-f][1,2,4]triazin-
4(1H)-one

Cat. No.: B1417662

Compound Name:

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered
significant attention in medicinal chemistry due to its structural resemblance to purine
nucleosides and its versatile biological activity.[1][4] This "privileged scaffold" is a cornerstone
of numerous pharmaceutically active agents, demonstrating a wide range of therapeutic
potential.[2][4] Its prominence was highlighted by its inclusion in the broad-spectrum antiviral
drug Remdesivir, which has been utilized in the treatment of RNA virus infections.[1][5] Beyond
antiviral applications, derivatives of this scaffold are integral to several kinase inhibitors
developed for cancer therapy, including treatments for gastrointestinal stromal tumors and
inhibitors of VEGFR-2, PI3Kd, and Met kinase.[2][6][7][8][9]

The pyrrolotriazinone variant, specifically the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one skeleton,
serves as a key intermediate in the synthesis of these complex molecules and is a bioactive
compound in its own right.[10][11] These compounds have shown promise as inhibitors for
targets such as tankyrase and phosphoinositide 3-kinase (PI3K), and as antagonists for
various receptors.[10][11] This guide provides a detailed examination of a robust synthetic
pathway to a fundamental analogue, 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, designed for
researchers, medicinal chemists, and professionals in drug development. We will delve into the
strategic considerations behind the synthesis, detailed experimental protocols, and the
mechanistic underpinnings of the key transformations.

Retrosynthetic Strategy and Mechanistic Rationale
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A logical approach to constructing the 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one core involves the
formation of the triazinone ring onto a pre-functionalized pyrrole precursor. The most critical
bond disconnection is the N3-C4 amide bond within the triazinone ring, which points to an
intramolecular cyclization as the final key step. This strategy leverages a 1,2-disubstituted
pyrrole, specifically a 1-amino-2-carboxamide derivative, as the penultimate intermediate.

The chosen forward synthesis is therefore a multi-step sequence beginning with a substituted
pyrrole-2-carboxylic acid. The key transformations include:

e N-Amination of the pyrrole ring to install the crucial N-N bond.

o Peptide Coupling to introduce the side chain that will form the remainder of the triazinone
ring, including the C2-methyl group.

o Regioselective Intramolecular Cyclization to forge the final heterocyclic ring system.

This approach offers excellent control over substituent placement and relies on well-
established, high-yielding reactions.
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Caption: Retrosynthetic analysis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Core Synthetic Pathway: From Pyrrole to Fused
Triazinone

The following section outlines a validated synthetic route, explaining the causality behind the
choice of reagents and conditions at each stage. This pathway is adapted from methodologies
developed for similar pyrrolotriazinone structures and is recognized for its efficiency and mild
reaction conditions.[1][10][12]
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Caption: Overall synthetic workflow for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.
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Step 1 & 2: Synthesis of the 1-Aminopyrrole
Intermediate

The synthesis begins with a suitable pyrrole starting material, such as 3-chloro-1H-pyrrole-2-
carboxylic acid.[1][10] The initial amidation can be achieved via standard methods, for instance,
by converting the carboxylic acid to an acyl chloride with thionyl chloride followed by reaction
with an appropriate amine. The subsequent N-amination of the pyrrole nitrogen is a critical
step. While various reagents exist, treating the pyrrole-2-carboxamide with sources of
electrophilic ammonia like chloramine (NH2Cl) or hydroxylamine derivatives in the presence of
a base affords the 1-aminopyrrole intermediate in good yield.[1]

Step 3: Peptide Coupling to Introduce the Methyl
Sidechain

To construct the precursor for the 2-methyl substituted triazinone ring, the 1-aminopyrrole
intermediate is coupled with N-protected L-alanine (Boc-L-Ala). The use of 1-(3-
Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCI) is a field-proven choice for
this amide bond formation.[10][12] EDC is a water-soluble carbodiimide that activates the
carboxylic acid group of Boc-L-Ala, allowing for efficient nucleophilic attack by the 1-amino
group of the pyrrole. This reaction proceeds under mild conditions and typically results in high
yields of the 1,2-biscarbamoyl-substituted pyrrole.

Step 4: Regioselective Intramolecular Cyclization

This is the cornerstone of the synthesis, where the fused ring system is formed. The cyclization
of the biscarbamoyl precursor is ingeniously promoted by treatment with triphenylphosphine
(PPhs) and a halogen source like bromine (Brz), followed by the addition of a base such as
triethylamine (EtsN).[1][10]

Mechanism of Cyclization:

o Triphenylphosphine reacts with bromine to form a dibromotriphenylphosphorane (PPhsBr2)
intermediate.

o This powerful electrophilic species activates one of the carbonyl groups of the biscarbamoyl
precursor, likely the one derived from the alanine moiety, by forming a phosphonium adduct.
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This conversion of a hydroxyl group (in the enol form) into an excellent leaving group is key.

» The addition of triethylamine deprotonates the other amide nitrogen (the one attached to the
pyrrole ring at position 2).

o This deprotonated nitrogen then acts as an intramolecular nucleophile, attacking the
activated carbonyl carbon.

e This attack leads to ring closure and elimination of triphenylphosphine oxide (PhsP=0),
yielding the final 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one product.

This method is highly effective, often proceeding rapidly at low temperatures (e.g., 0 °C) in a
matter of minutes, which is a significant practical advantage over older methods that required
high temperatures and prolonged reaction times.[10][12]

Experimental Protocols

The following protocols are generalized from established procedures for analogous structures
and should be adapted and optimized for specific substrates and scales.[10][12]

Protocol 1: Synthesis of N-Acylated Precursor (Step 3)

e To a solution of 1-amino-3-chloro-N-aryl-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous
tetrahydrofuran (THF, ~0.1 M), add N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala, 1.4 eq).

e Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCI, 1.4 eq) to the
mixture at room temperature.

« Stir the reaction mixture overnight under an inert atmosphere (N2 or Ar).

e Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and wash
sequentially with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude residue by column chromatography on silica gel to yield the pure N-acylated
precursor.
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Protocol 2: Intramolecular Cyclization (Step 4)

To a solution of triphenylphosphine (1.95 eq) in anhydrous dichloromethane (CHzClz, ~0.5
M), add bromine (2.15 eq) dropwise at 0 °C. Stir the resulting mixture at room temperature
for 15 minutes to form the PPhsBr2 reagent.

Cool the reagent mixture back to 0 °C.

In a separate flask, dissolve the N-acylated precursor (1.0 eq) in anhydrous CH2Clz and add
triethylamine (4.9 eq).

Add the solution of the precursor and base to the PPhsBrz2 mixture at 0 °C.

Stir the reaction vigorously at 0 °C for 5-10 minutes.

Upon completion, quench the reaction with water and extract the product with CHzCl=.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel (e.g., using an ethyl
acetate/hexane gradient) to afford the final 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one derivative.

Data Presentation: Expected Characterization

While the exact spectroscopic data for the title compound requires experimental verification,

the table below summarizes the expected and representative analytical data based on

published characterizations of closely related pyrrolotriazinone analogues.[3][13]
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Analysis Expected Observations

Signals corresponding to the pyrrole ring
protons (typically in the & 6.0-7.5 ppm range). A
quartet and a doublet for the C2-CH-CHs
moiety. A singlet for the methyl group.

1H NMR

Carbonyl carbon signals in the 4 155-165 ppm
13C NMR range. Signals for the pyrrole and triazinone ring

carbons. Aliphatic signals for the methyl group.

A molecular ion peak [M]* corresponding to the
Mass Spec (EI-MS) calculated molecular weight of C7H7NsO
(149.15 g/mol).

Appearance Typically an off-white to yellow solid.

Conclusion and Outlook

The synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one presented herein represents a modern,
efficient, and reliable route to a valuable heterocyclic scaffold. The key to the process is the
mild and rapid intramolecular cyclization reaction, which avoids the harsh conditions of
previous methods.[10] This pathway is not only effective but also amenable to diversification.
By substituting L-alanine with other amino acids in the peptide coupling step, a diverse library
of C2-substituted pyrrolotriazinones can be readily generated, providing medicinal chemists
with a powerful platform for structure-activity relationship (SAR) studies.[8] As the importance of
the pyrrolotriazine core in drug discovery continues to grow, robust and scalable synthetic
strategies like the one detailed in this guide will be essential for advancing the development of
novel therapeutics.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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